(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate
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Overview
Description
(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with 2-(naphthalen-2-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, strong acids (e.g., hydrochloric acid), or strong bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-(4-nitrophenyl)acetic acid and 2-(naphthalen-2-yl)-2-oxoethanol.
Reduction: 2-(naphthalen-2-yl-2-oxoethyl) 2-(4-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules through hydrogen bonding or electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Shares the naphthalene moiety and has similar structural features.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used in different applications.
Uniqueness
(2-Naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate is unique due to its combination of a naphthalene ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-19(17-8-7-15-3-1-2-4-16(15)12-17)13-26-20(23)11-14-5-9-18(10-6-14)21(24)25/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXIZTIZSLWXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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